N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a structurally complex molecule featuring three key components:
1,1-Dioxidotetrahydrothiophen-3-yl group: A saturated five-membered sulfone ring, contributing to metabolic stability and polar interactions due to its sulfone moiety .
6-Oxopyridazin-1(6H)-yl core: A dihydropyridazinone scaffold, commonly associated with bioactivity in enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C18H21N3O4S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C18H21N3O4S2/c1-20(14-9-10-27(24,25)12-14)18(23)11-21-17(22)8-7-16(19-21)13-3-5-15(26-2)6-4-13/h3-8,14H,9-12H2,1-2H3 |
InChI Key |
NXYFBEJOUQTYKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps:
Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Synthesis of the Pyridazinone Moiety: This involves the cyclization of appropriate precursors, often using hydrazine derivatives and diketones under reflux conditions.
Coupling Reactions: The final step involves coupling the dioxidotetrahydrothiophene and pyridazinone intermediates with the methylsulfanyl-substituted phenyl group using reagents like coupling agents (e.g., EDC, DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydropyridazine derivatives
Substitution: Nitro or halogen-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicine, the compound could serve as a lead compound for drug development. Its multiple functional groups provide opportunities for modification to enhance its biological activity and selectivity.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential reactivity and stability.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophene ring and pyridazinone moiety could play crucial roles in binding to molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The target’s methylsulfanyl group is less electron-withdrawing than the dichloro () or sulfonyl () substituents, which may reduce electrophilicity and alter binding interactions .
- Sulfone vs. Sulfanyl : The 1,1-dioxidotetrahydrothiophen-3-yl group in the target contrasts with azepane-sulfonyl () or pyrrolidine-sulfonyl () moieties, suggesting divergent solubility and steric profiles .
Physicochemical Properties
While direct data for the target are unavailable, inferences are drawn from analogs:
- LogP : The methylsulfanyl group (less polar than sulfonyl) may increase lipophilicity compared to ’s dichloro-sulfonyl analog .
- Solubility : The 1,1-dioxidotetrahydrothiophen-3-yl group enhances aqueous solubility relative to purely aromatic substituents (e.g., p-tolyl in ) .
- Stability: Sulfone-containing rings (e.g., tetrahydrothiophene dioxide) resist metabolic oxidation compared to thioethers, as noted in .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a tetrahydrothiophene ring, an acetamide group, and a pyridazine derivative, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Structural Characteristics
The compound has the following molecular formula and weight:
- Molecular Formula: C21H21N3O4S
- Molecular Weight: 393.5 g/mol
The presence of multiple functional groups such as the 1,1-dioxide and acetamide enhances its reactivity and biological interactions. The structural features are summarized in the table below:
| Structural Feature | Description |
|---|---|
| Tetrahydrothiophene | Contributes to reactivity and potential biological activity |
| Acetamide Group | Involved in various chemical reactions |
| Pyridazine Moiety | Potential for anticancer and antimicrobial activities |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains. The compound's structure suggests potential activity against Gram-positive and Gram-negative bacteria.
In a comparative study, several derivatives were tested for their antibacterial efficacy against MRSA, E. coli, and other pathogens. The results demonstrated that compounds with similar thiophene and pyridazine functionalities exhibited significant growth inhibition rates:
| Compound | Bacterial Strain | Growth Inhibition (%) |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{...} | MRSA | 85.76 - 97.76 |
| Compound A | E. coli | 70.00 |
| Compound B | K. pneumoniae | 65.50 |
Anti-inflammatory Activity
The compound is also hypothesized to possess anti-inflammatory properties due to its structural similarity to known COX inhibitors. In vitro studies have indicated that certain derivatives show selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with traditional NSAIDs.
In a study evaluating COX inhibition:
| Compound | COX-2 Inhibition (IC50 µM) | Selectivity Index (SI) |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{...} | 0.10 - 0.31 | 132 - 31.29 |
| Indomethacin | 0.039 | 0.079 |
These findings suggest that the compound could serve as a lead in developing new anti-inflammatory drugs.
Synthesis and Evaluation
A recent study synthesized several derivatives of the compound and evaluated their biological activities through various assays. The synthesis involved multiple steps including cyclization and functional group modifications to enhance activity.
The synthesized compounds were tested for:
- Antimicrobial activity against specific bacterial strains.
- COX inhibitory activity through in vitro assays.
The results indicated that certain derivatives exhibited superior biological activities compared to standard drugs like indomethacin and celecoxib.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
